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molecular formula C11H14N4 B8545144 7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8545144
M. Wt: 202.26 g/mol
InChI Key: QAQWZYFCOFDJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 36.2, except tert-butyl 4-([1,2,4]triazolo[4,3-a]pyridin-7-yl)piperidine-1-carboxylate (compound 41.3) was used in place of tert-butyl 4-([1,2,4]thazolo[4,3-a]pyridin-6-yl)piperidine-1-carboxylate (compound 36.1) m/z (ES+) 203 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-([1,2,4]triazolo[4,3-a]pyridin-7-yl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 41.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 36.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1CCC(C2C=CC3N(C=NN=3)C=2)CC1.[N:16]1[N:17]=[CH:18][N:19]2[CH:24]=[CH:23][C:22]([CH:25]3[CH2:30][CH2:29][N:28](C(OC(C)(C)C)=O)[CH2:27][CH2:26]3)=[CH:21][C:20]=12.N1N=CN2C=C(C3CCN(C(OC(C)(C)C)=O)CC3)C=CC=12>>[NH:28]1[CH2:27][CH2:26][CH:25]([C:22]2[CH:23]=[CH:24][N:19]3[CH:18]=[N:17][N:16]=[C:20]3[CH:21]=2)[CH2:30][CH2:29]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)C=1C=CC=2N(C1)C=NN2
Name
tert-butyl 4-([1,2,4]triazolo[4,3-a]pyridin-7-yl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N=CN2C1C=C(C=C2)C2CCN(CC2)C(=O)OC(C)(C)C
Name
compound 41.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N=CN2C1C=C(C=C2)C2CCN(CC2)C(=O)OC(C)(C)C
Step Two
Name
compound 36.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N=CN2C1C=CC(=C2)C2CCN(CC2)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=2N(C=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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